Aripiprazole monohydrate
概要
説明
Aripiprazole monohydrate is an antipsychotic used in schizophrenia.
科学的研究の応用
Mechanism of Action and Efficacy in Schizophrenia Aripiprazole is approved for treating schizophrenia. Its mechanism involves partial agonism at D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. Studies have shown its efficacy in both short-term and long-term clinical trials, highlighting its tolerability and lower rates of motor side effects and metabolic adverse effects compared to other antipsychotics. Notably, aripiprazole treatment is linked with reduced serum prolactin levels and QTc interval, offering benefits in patient management (Preda & Shapiro, 2020).
Long-Acting Injectable Formulations Aripiprazole monohydrate (AM) and aripiprazole lauroxil (AL) are long-acting injectable formulations that have demonstrated efficacy in clinical trials. AM 400 mg, administered once monthly, showed effectiveness in acute and maintenance phases of schizophrenia treatment. AL, a prodrug of aripiprazole, is available in various strengths and has shown effectiveness in acute and long-term management of schizophrenia. These formulations provide options for patients with adherence challenges to oral treatments (Citrome, 2016).
Effects on Lipid Peroxidation Research has explored the comparative effects of aripiprazole on lipid peroxidation in plasma. This study evaluated aripiprazole against other antipsychotics like quetiapine and olanzapine, finding unique impacts on oxidative stress markers in human plasma, a significant consideration in comprehensive patient care (Dietrich-Muszalska & Kolińska-Łukaszuk, 2018).
Impact on Dopamine D2 Receptor Signalling Pathways A study on rats showed that acute aripiprazole treatment affects the dopamine D2 receptor (D2R) downstream cAMP-PKA and Akt-GSK3β signalling pathways. These findings help understand its unique pharmacological profile compared to other D2R partial agonists, shedding light on why aripiprazole is effective in clinic settings where others fail (Pan et al., 2015).
Usage in Autism Spectrum Disorders Aripiprazole is approved for treating irritability and aggression in children and adolescents with autism spectrum disorder. The heterogeneity of autism spectrum disorder necessitates careful assessment of aripiprazole's effectiveness and safety in this population, considering individual symptom presentation and potential underlying causes of irritability and aggression (Rizzo & Pavone, 2016).
特性
CAS番号 |
851220-85-4 |
---|---|
製品名 |
Aripiprazole monohydrate |
分子式 |
C23H29Cl2N3O3 |
分子量 |
466.4 g/mol |
IUPAC名 |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrate |
InChI |
InChI=1S/C23H27Cl2N3O2.H2O/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-6,8,16H,1-2,7,9-15H2,(H,26,29);1H2 |
InChIキー |
UXQBDXJXIVDBTF-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl.O |
正規SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl.O |
外観 |
Solid powder |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Aripiprazole monohydrate |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。